molecular formula C7H4Cl2O3 B8483821 3,4-Dichloro-5-hydroxybenzoic acid

3,4-Dichloro-5-hydroxybenzoic acid

Cat. No. B8483821
M. Wt: 207.01 g/mol
InChI Key: LVFSEVVQHBJLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04003927

Procedure details

3,4-Dichloro-5-methoxyphthalic acid (17.5 g., 0.066 mole) is mixed with pyridine hydrochloride (120 g.). The mixture is heated at 180° C. for one hour and then poured into water (1 l.). The solid that separates melts at 211°-212..5° C. and is used without purification in the next step.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([Cl:11])=[C:9]([O:12]C)[CH:8]=[C:4]([C:5]([OH:7])=[O:6])[C:3]=1C(O)=O.Cl.N1C=CC=CC=1>O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([OH:12])[C:10]=1[Cl:11])[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
ClC1=C(C(C(=O)O)=CC(=C1Cl)OC)C(=O)O
Name
Quantity
120 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid that separates melts at 211°-212..5° C. and is used without purification in the next step

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C(=O)O)C=C(C1Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.